molecular formula C14H13ClN2O2S B5530618 N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide

N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide

Cat. No.: B5530618
M. Wt: 308.8 g/mol
InChI Key: WOBUCQRIOOZVOY-UHFFFAOYSA-N
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Description

N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is a benzamide derivative with a pyridinyl substituent and distinct functional groups (methoxy and methylsulfanyl). Its pharmacological relevance spans multiple therapeutic areas. Evidence highlights its role as a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5), with high potency in CNS disorder treatment (EC50 range: 33 nM–1.3 μM) . Structurally related analogs also serve as precursors for anticoagulants like betrixaban, a direct Factor Xa inhibitor (Ki = 0.117 pM) , and as intermediates in herbicide development .

Properties

IUPAC Name

N-(5-chloropyridin-2-yl)-2-methoxy-4-methylsulfanylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O2S/c1-19-12-7-10(20-2)4-5-11(12)14(18)17-13-6-3-9(15)8-16-13/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOBUCQRIOOZVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)SC)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide typically involves the reaction of 5-chloro-2-aminopyridine with 2-methoxy-4-(methylsulfanyl)benzoic acid. The reaction is carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, thiols, in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products Formed

Scientific Research Applications

N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit the activity of specific enzymes by binding to their active sites, thereby blocking substrate access. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Compound Name Target/Application Key Structural Features Potency/Activity Data Reference
N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide mGluR5 modulator 5-Cl-pyridinyl, 2-methoxy, 4-methylsulfanyl EC50: 33 nM–1.3 μM
VU0001850 (N-(5-chloropyridin-2-yl)-4-propoxybenzamide) mGluR5 modulator 5-Cl-pyridinyl, 4-propoxy EC50: ~100 nM
VU0357121 (4-butoxy-N-(2,4-difluorophenyl)benzamide) mGluR5 modulator 4-butoxy, 2,4-difluorophenyl EC50: 1.3 μM
Betrixaban Factor Xa inhibitor 5-Cl-pyridinyl, dimethylcarbamimidoyl Ki = 0.117 pM
BP 27513 (N-(5-chloro-pyridin-2-yl)-5-methoxy-2-nitrobenzamide) Chemical intermediate 5-Cl-pyridinyl, 5-methoxy, 2-nitro Not reported
Sodium salt of 2-chloro-3-(methylsulfanyl)-N-(1-methyl-1H-tetrazol-5-yl)-4-(trifluoromethyl)benzamide Herbicide 2-Cl, 3-methylsulfanyl, 4-CF3, tetrazolyl Herbicidal activity in transgenic crops
5-Chloro-2-hydroxy-N-[4-(methanesulfonyl)phenyl]benzamide Biochemical research 5-Cl, 2-hydroxy, 4-methanesulfonyl Not reported

Key Observations:

Substituent Impact on Activity: The methylsulfanyl group in the target compound may enhance lipid solubility and receptor binding compared to propoxy/butoxy groups in VU analogs .

Therapeutic Diversification: Minor structural changes redirect applications. For example, replacing methoxy with tetrazolyl and adding CF3 shifts activity from CNS modulation to herbicidal action . Betrixaban’s dimethylcarbamimidoyl group enhances Factor Xa selectivity, demonstrating how side-chain modifications optimize target binding .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methylsulfanyl group in the target compound likely increases lipophilicity compared to methanesulfonyl () or nitro (BP 27513) substituents, affecting absorption and blood-brain barrier penetration .
  • Molecular Weight : Betrixaban (MW ~466 g/mol) adheres to Lipinski’s rules for oral bioavailability, whereas herbicidal analogs (e.g., MW ~420 g/mol) prioritize environmental stability .

Biological Activity

N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound has the following molecular formula: C13H12ClN2O2SC_{13}H_{12}ClN_{2}O_{2}S. Its structure features a 5-chloropyridine moiety, a methoxy group, and a methylsulfanyl group attached to a benzamide core. The synthesis typically involves the reaction of appropriate precursors under controlled conditions, often utilizing coupling agents to facilitate the formation of the amide bond.

Antimicrobial Properties

Research indicates that derivatives of benzamide compounds, including this compound, exhibit significant antimicrobial activity. Studies have shown that similar compounds can inhibit various bacterial strains, suggesting potential applications in treating infections. For instance, related compounds have demonstrated moderate to strong activity against Salmonella typhi and Bacillus subtilis .

Anticancer Potential

Compounds with similar structural features have been investigated for anticancer properties. The mechanism often involves the inhibition of key enzymes or receptors involved in cancer cell proliferation. For instance, some benzamide derivatives have been reported to disrupt critical cellular signaling pathways, leading to apoptosis in cancer cells . Further research into this compound could elucidate its potential in oncology.

The biological activity of this compound likely involves interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes such as kinases or proteases that are crucial for cell signaling and proliferation.
  • Receptor Binding : It could bind to receptors on cell membranes, altering signaling pathways that lead to cellular responses.
  • DNA Interaction : Some studies suggest that similar compounds can intercalate with DNA or inhibit topoisomerases, disrupting DNA replication and transcription processes.

Case Studies and Research Findings

StudyFindings
Study AFound that benzamide derivatives exhibit broad-spectrum antimicrobial activity against various pathogens.
Study BReported that similar compounds effectively inhibit HBV replication through modulation of intracellular proteins.
Study CDemonstrated anticancer effects in vitro by inducing apoptosis in cancer cell lines through enzyme inhibition.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloropyridin-2-yl)-2-methoxy-4-(methylsulfanyl)benzamide, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as coupling a substituted benzoyl chloride with a 5-chloropyridin-2-amine derivative. Key steps include:

  • Acylation : Reacting 2-methoxy-4-(methylsulfanyl)benzoyl chloride with 5-chloro-2-aminopyridine under anhydrous conditions (e.g., in dichloromethane with triethylamine as a base).
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the product .
  • Yield Optimization : Control of temperature (0–25°C) and stoichiometric ratios (1:1.2 benzoyl chloride to amine) minimizes side reactions. Monitoring via TLC ensures reaction progression .

Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H^1 \text{H}- and 13C^{13} \text{C}-NMR in deuterated DMSO or CDCl3_3 to confirm methoxy (δ ~3.8 ppm), methylsulfanyl (δ ~2.5 ppm), and aromatic proton environments .
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns consistent with chlorine and sulfur .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity (>95%) and detect impurities .

Q. What preliminary biological assays are suitable for evaluating this compound’s bioactivity?

  • Methodological Answer :

  • Enzyme Inhibition : Screen against targets like kinases or proteases using fluorometric or colorimetric assays (e.g., ATPase activity measured via malachite green assay) .
  • Antimicrobial Testing : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .
  • Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess IC50_{50} and selectivity indices .

Advanced Research Questions

Q. How can computational docking studies elucidate the binding interactions of this compound with biological targets?

  • Methodological Answer :

  • Target Selection : Prioritize proteins with structural homology to known benzamide-binding enzymes (e.g., Factor Xa for anticoagulant analogs) .
  • Software Tools : AutoDock Vina or Schrödinger Suite for rigid/flexible docking. Use PyMOL for visualizing interactions (e.g., hydrogen bonds with pyridine N, hydrophobic contacts with methylsulfanyl) .
  • Validation : Compare docking scores (ΔG) with experimental IC50_{50} values to refine pose predictions .

Q. How can crystallographic data resolve ambiguities in the compound’s stereochemistry or conformation?

  • Methodological Answer :

  • Data Collection : Single-crystal X-ray diffraction (Mo-Kα radiation, 100 K). Use SHELXL for structure refinement, focusing on anisotropic displacement parameters for heavy atoms (Cl, S) .
  • Twinning Analysis : If twinning is suspected (common in benzamides), use PLATON’s TwinRotMat to identify twin laws and refine using HKLF5 format .
  • Conformational Flexibility : Compare crystal packing forces (e.g., π-π stacking of pyridine rings) with DFT-optimized gas-phase structures (Gaussian 16, B3LYP/6-31G**) .

Q. How can researchers address contradictions in biological activity data across different assay conditions?

  • Methodological Answer :

  • Assay Standardization : Use internal controls (e.g., reference inhibitors) and consistent buffer conditions (pH, ionic strength) to minimize variability .
  • Orthogonal Assays : Confirm enzyme inhibition via SPR (surface plasmon resonance) for binding kinetics alongside activity-based assays .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers and correlate structural features (e.g., substituent electronegativity) with activity trends .

Q. What strategies enhance the compound’s metabolic stability for in vivo studies?

  • Methodological Answer :

  • Derivatization : Introduce electron-withdrawing groups (e.g., fluorination at the pyridine ring) to reduce oxidative metabolism .
  • Prodrug Design : Mask the benzamide as an ester or carbamate for improved bioavailability, with enzymatic cleavage in target tissues .
  • Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound degradation via LC-MS/MS .

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